molecular formula C12H11N B016299 2-Aminobiphenyl-2',3',4',5',6'-d5 CAS No. 64420-99-1

2-Aminobiphenyl-2',3',4',5',6'-d5

Cat. No.: B016299
CAS No.: 64420-99-1
M. Wt: 174.25 g/mol
InChI Key: TWBPWBPGNQWFSJ-FSTBWYLISA-N
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Description

2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated derivative of 2-Aminobiphenyl, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labeling properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the reduction of 2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5. The reduction process can be carried out using tin(II) chloride and ethanol under reflux conditions. After the reaction, the product is purified through extraction and distillation .

Industrial Production Methods

Industrial production of 2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanism studies and to investigate the kinetics of chemical reactions.

    Biology: Employed in metabolic studies to trace the pathways of aromatic amines in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs containing aromatic amine groups.

    Industry: Applied in the development of new materials and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of 2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with various enzymes and receptors in biological systems. It acts as a substrate for UDP-glucuronosyltransferases (UGTs), including UGT1A4, UGT2B13, and UGT2B16. These enzymes catalyze the glucuronidation of the compound, facilitating its excretion from the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which provides advantages in tracing and studying reaction mechanisms and metabolic pathways. The presence of deuterium atoms makes it more stable and less prone to metabolic degradation compared to its non-deuterated counterpart .

Properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBPWBPGNQWFSJ-FSTBWYLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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